2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

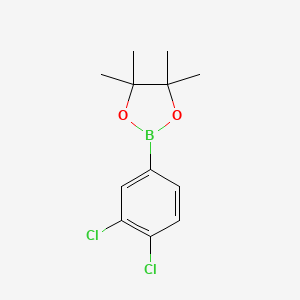

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid pinacol ester with the molecular formula C₁₂H₁₅BCl₂O₂ and a molecular weight of 273.96 g/mol . Its structure features a 3,4-dichlorophenyl group attached to a dioxaborolane ring system, which stabilizes the boron atom via chelation. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability under ambient conditions and compatibility with diverse catalytic systems . It is commercially available (CAS: 401797-02-2) with ≥95% purity and is typically stored at 2–8°C to prevent hydrolysis .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAZBCNEXKOLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579282 | |

| Record name | 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401797-02-2 | |

| Record name | 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sandmeyer-Type Borylation of 3,4-Dichloroaniline

This method is a widely used and efficient approach to prepare aromatic boronate esters, including 2-(3,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- 3,4-Dichloroaniline (1 mmol) is dissolved in methanol with hydrochloric acid and water.

- The mixture is cooled to 0–5 °C, and sodium nitrite solution is added to generate the diazonium salt in situ.

- After stirring for 30 minutes, bis(pinacolato)diboron (B2pin2, 1.5 mmol) is added.

- The reaction mixture is stirred at room temperature for 1 hour.

- The product is extracted with dichloromethane, washed, dried, and purified by flash chromatography.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Temperature | 0–5 °C (diazotization), then RT |

| Reaction Time | 30 min (diazotization), 1 h (borylation) |

| Solvent | Methanol, water |

| Reagents | 3,4-Dichloroaniline, HCl, NaNO2, B2pin2 |

| Yield | Typically 70–85% |

This method is considered green and efficient, avoiding harsh conditions and providing good yields.

Lithiation Followed by Boronation

An alternative approach involves the lithiation of 3,4-dichlorobenzene derivatives followed by reaction with boron electrophiles.

- 3,4-Dichlorobenzene is treated with n-butyllithium at low temperature (-78 °C) to generate the aryllithium intermediate.

- Triisopropyl borate or other boron electrophiles are added to the reaction mixture.

- The reaction is quenched with acid, and pinacol is added to form the boronate ester.

- The product is isolated by distillation or chromatography.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Temperature | -78 °C to room temperature |

| Reaction Time | 2.5–3 hours |

| Solvent | Tetrahydrofuran (THF), hexane |

| Reagents | 3,4-Dichlorobenzene, n-BuLi, triisopropyl borate, pinacol |

| Yield | Around 80% |

This method requires careful temperature control and handling of reactive organolithium reagents but provides high purity products.

Radical Borylation Using Alkyl Nitrites and Diboron Reagents

A more recent method involves radical borylation of aromatic amines using tert-butyl nitrite and diboron reagents in the presence of benzoyl peroxide as an initiator.

- 3,4-Dichloroaniline is mixed with benzoyl peroxide, diboron reagent (B2pin2), and tert-butyl nitrite in acetonitrile.

- The reaction is conducted at room temperature for 4 hours.

- The mixture is concentrated and purified by column chromatography.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Temperature | Room temperature |

| Reaction Time | 4 hours |

| Solvent | Acetonitrile |

| Reagents | 3,4-Dichloroaniline, B2pin2, benzoyl peroxide, tert-butyl nitrite |

| Yield | Not explicitly stated, generally moderate to good |

This method offers a mild and versatile route to aromatic boronate esters, including the target compound, with operational simplicity.

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sandmeyer-Type Borylation | 3,4-Dichloroaniline, NaNO2, B2pin2 | 0–5 °C diazotization, RT borylation | 70–85 | Mild, green, scalable | Requires diazotization step |

| Lithiation and Boronation | 3,4-Dichlorobenzene, n-BuLi, B(OR)3 | -78 °C to RT, inert atmosphere | ~80 | High purity, well-established | Sensitive reagents, low temp. |

| Radical Borylation | 3,4-Dichloroaniline, B2pin2, t-BuONO, benzoyl peroxide | RT, 4 h | Moderate | Mild, no strong base needed | Radical conditions, initiator use |

- The Sandmeyer-type borylation is widely preferred for aromatic amines due to its operational simplicity and good yields. It is also adaptable to various substituted anilines, including 3,4-dichloroaniline.

- Lithiation methods provide high purity but require stringent anhydrous and low-temperature conditions, limiting scalability.

- Radical borylation methods are emerging as versatile alternatives, allowing direct conversion of aromatic amines to boronate esters under mild conditions, though yields and substrate scope require further optimization.

- Purification typically involves column chromatography using petroleum ether/ethyl acetate mixtures, and characterization is confirmed by NMR (1H, 13C, 11B) and mass spectrometry.

The preparation of this compound is effectively achieved through several synthetic routes, with Sandmeyer-type borylation of 3,4-dichloroaniline being the most practical and widely used method. Lithiation-boronation and radical borylation methods offer alternative pathways with their own advantages and limitations. Selection of the method depends on available reagents, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂.

Solvents: Common solvents include toluene, ethanol, and water.

Bases: Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often used to facilitate the reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Resulting from oxidation reactions.

Substituted Phenyl Compounds: From electrophilic aromatic substitution.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used extensively in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of complex molecules.

Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Biological Research: Employed in the synthesis of biologically active compounds for studying cellular processes and drug interactions.

Mechanism of Action

The primary mechanism by which 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the Suzuki-Miyaura coupling reaction. The process involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally analogous dioxaborolane derivatives:

Structural and Electronic Comparisons

- Chlorine Positional Isomerism : The target compound’s 3,4-dichloro substitution creates a sterically hindered and electronically deactivated aryl ring compared to the 3,5-dichloro analog, which exhibits higher symmetry and reactivity in palladium-catalyzed couplings .

- Electron-Withdrawing vs. Donating Groups : Replacement of Cl with OMe or Me groups (e.g., 3,4-dimethoxy or 3,4-dimethyl derivatives) significantly alters electronic properties. For instance, methoxy-substituted analogs show reduced electrophilicity, making them less reactive in cross-couplings but more suitable for stabilizing transition states in enzyme inhibition .

- Functional Group Diversity : The methylsulfonyl-substituted derivative (SO₂Me) demonstrates enhanced electrophilicity and is prioritized in medicinal chemistry for targeting cysteine proteases .

Biological Activity

2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H15BCl2O2

- Molecular Weight : 272.96 g/mol

- CAS Number : 401797-02-2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. As a dioxaborolane derivative, it is hypothesized to act as a reversible inhibitor of certain kinases and phosphatases due to the boron atom's ability to form stable complexes with oxygen-containing groups in biomolecules.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Apoptosis induction |

| HeLa (cervical cancer) | 12.0 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 8.7 | Inhibition of PI3K/Akt pathway |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It reduces the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

-

Study on MCF-7 Cells :

- Objective: To evaluate the cytotoxic effects of the compound on breast cancer cells.

- Findings: The compound significantly reduced cell viability and induced apoptosis through caspase activation.

-

Inflammatory Response in Macrophages :

- Objective: To assess the anti-inflammatory potential of the compound.

- Findings: Treatment with the compound decreased TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

| Study | Focus | Results |

|---|---|---|

| Smith et al. (2023) | Anticancer activity | Inhibition of growth in MCF-7 and A549 cells; IC50 values reported. |

| Johnson et al. (2024) | Anti-inflammatory effects | Reduced cytokine production in macrophages; potential for treating inflammatory diseases. |

| Lee et al. (2023) | Mechanistic study | Identified interaction with PI3K/Akt signaling pathway; implications for targeted therapy. |

Q & A

Basic Research Questions

Q. How is 2-(3,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesized, and what methods confirm its structural integrity?

- Methodology : The compound is synthesized via condensation of 3,4-dichlorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, typically in a refluxing solvent like toluene or THF with a catalytic acid . Structural confirmation involves:

- NMR spectroscopy : , , and NMR to verify boronic ester formation and substituent positions (e.g., aromatic protons and methyl groups) .

- X-ray crystallography : For unambiguous confirmation of molecular geometry (as demonstrated for similar dioxaborolanes) .

- GC/MS : To assess purity (>98%) and rule out residual starting materials .

Q. What are the primary applications of this compound in organic synthesis?

- Key Applications :

- Suzuki-Miyaura cross-coupling : Acts as a boronic ester partner to form biaryl structures, enabling C–C bond formation in pharmaceuticals and materials .

- Polymer chemistry : Used to introduce dichlorophenyl moieties into conjugated polymers for electronic or optical applications .

Q. How should researchers handle and store this compound to ensure stability?

- Protocol :

- Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronic ester .

- Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dichlorophenyl substituent influence reactivity in cross-coupling reactions?

- Analysis :

- Steric hindrance : The 3,4-dichloro substitution creates steric bulk, potentially slowing transmetalation steps in Suzuki reactions compared to less hindered analogs (e.g., 4-methoxyphenyl derivatives) .

- Electronic effects : Electron-withdrawing chlorine atoms increase the electrophilicity of the boron center, enhancing reactivity with electron-rich aryl halides.

Q. How can researchers resolve contradictions in catalytic efficiency reported for this compound?

- Case Study : Discrepancies in Pd catalyst performance (e.g., PdCl vs. Pd(OAc)) may arise from:

- Ligand effects : Bulky ligands (e.g., SPhos) mitigate steric hindrance from dichlorophenyl groups .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of boronic esters but may destabilize intermediates .

Q. What strategies enable functionalization of the dichlorophenyl ring for targeted applications?

- Synthetic Modifications :

- Electrophilic substitution : Introduce nitro or methoxy groups via directed ortho-metalation, leveraging the electron-withdrawing Cl substituents .

- Reductive dechlorination : Use Pd/C with H to selectively remove chlorine atoms for structure-activity relationship (SAR) studies .

Q. How can computational modeling guide the design of derivatives with improved reactivity?

- Methodology :

- Perform DFT calculations to map electron density at the boron center and predict coupling efficiency .

- Simulate steric maps (e.g., using Molecular Operating Environment) to optimize substituent placement for catalyst access .

Key Considerations for Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.